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molecular formula C12H15N B8746923 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8746923
M. Wt: 173.25 g/mol
InChI Key: BIWMDYKVPMYSHT-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To a solution of 6-cyclopropylisoquinoline (0.500 g, 0.003 mol) in EtOH (15 mL) was added indium powder (3 g) and saturated aqueous NH4Cl (5 mL). The reaction mixture was heated at reflux for 36 h while stirring. After completion, the reaction mixture was filtered through Celite® (diatomaceous earth) and the filtrate concentrated at reduced pressure to afford crude 6-cyclopropyl-1,2,3,4-tetrahydro-isoquinoline. Purification was done by silica gel column chromatography eluting with MeOH in CH2Cl2 (0-10%) to afford pure 6-cyclopropyl-1,2,3,4-tetrahydro-isoquinoline (0.300 g, 58%) as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]3[C:11](=[CH:12][CH:13]=2)[CH:10]=[N:9][CH:8]=[CH:7]3)[CH2:3][CH2:2]1.[In].[NH4+].[Cl-]>CCO>[CH:1]1([C:4]2[CH:5]=[C:6]3[C:11](=[CH:12][CH:13]=2)[CH2:10][NH:9][CH2:8][CH2:7]3)[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CC1)C=1C=C2C=CN=CC2=CC1
Name
Quantity
3 g
Type
reactant
Smiles
[In]
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 h
Duration
36 h
FILTRATION
Type
FILTRATION
Details
After completion, the reaction mixture was filtered through Celite® (diatomaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude 6-cyclopropyl-1,2,3,4-tetrahydro-isoquinoline
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with MeOH in CH2Cl2 (0-10%)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C2CCNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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